N-Allyl-N-tert-butylamine

Description

Properties

IUPAC Name |

2-methyl-N-prop-2-enylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-5-6-8-7(2,3)4/h5,8H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDFOQCKFSUMLET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340681 | |

| Record name | N-tert-Butylallylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16486-68-3 | |

| Record name | N-tert-Butylallylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Allyl-N-tert-butylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to N-Allyl-N-tert-butylamine (CAS 16486-68-3): Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of N-Allyl-N-tert-butylamine (CAS: 16486-68-3), a versatile secondary amine of significant interest in modern organic synthesis. The molecule uniquely combines a reactive allyl group with a sterically demanding tert-butyl substituent, offering a valuable platform for the synthesis of complex nitrogen-containing compounds. This document details its physicochemical properties, outlines a robust synthetic protocol with mechanistic insights, provides an expert analysis of its spectroscopic characteristics, and explores its chemical reactivity and potential applications for researchers and professionals in drug development and materials science.

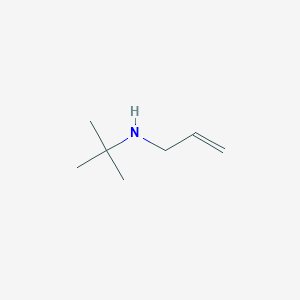

Core Compound Identification and Structure

N-Allyl-N-tert-butylamine, also known as N-tert-Butylallylamine, is a secondary amine featuring both an unsaturated allyl group and a bulky tert-butyl group attached to the nitrogen atom.[1][2][3] This combination of steric hindrance and electronic features dictates its unique reactivity profile.

Caption: Chemical structure of N-Allyl-N-tert-butylamine.

Physicochemical Properties and Safety Data

A summary of the key physical, chemical, and safety properties is essential for laboratory handling and experimental design. The data presented below is compiled from various chemical suppliers.[1][3][4][5]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 16486-68-3 | [1][4] |

| Molecular Formula | C₇H₁₅N | [1][3] |

| Molecular Weight | 113.20 g/mol | [1][2] |

| Appearance | Colorless to Almost Colorless Clear Liquid | [1][4] |

| Boiling Point | 112 °C | [1][5] |

| Flash Point | 13 °C | [1] |

| Specific Gravity | 0.76 (20/20 °C) | [1] |

| Purity | Typically >98.0% (by GC) | [1] |

| Storage Conditions | Store under inert gas, air sensitive. Recommended <15°C. | [1] |

Table 2: GHS Safety Information

| Identifier | Information |

| Pictograms | GHS02 (Flammable), GHS05 (Corrosive) |

| Signal Word | Danger |

| Hazard Statements | H225: Highly flammable liquid and vapor.[1][4] H314: Causes severe skin burns and eye damage.[1][4] |

| UN Number | 2733 |

| Packing Group | II |

Synthesis and Purification Protocol

N-Allyl-N-tert-butylamine is most reliably synthesized via the nucleophilic substitution of an allyl halide with tert-butylamine. The steric bulk of the tert-butyl group generally disfavors over-alkylation, making the synthesis of the secondary amine efficient.

Reaction Principle

The synthesis proceeds via an Sₙ2 mechanism where the primary amine, tert-butylamine, acts as a nucleophile, attacking the electrophilic methylene carbon of allyl bromide. A non-nucleophilic base is required to neutralize the hydrobromic acid generated during the reaction, preventing the formation of the unreactive tert-butylammonium salt and driving the equilibrium towards the product.

Sources

- 1. N-Allyl-N-tert-butylamine | 16486-68-3 | TCI Deutschland GmbH [tcichemicals.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. N-Allyl-N-tert-butylamine 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 4. N-Allyl-N-tert-butylamine, 25G | Labscoop [labscoop.com]

- 5. N-Allyl-N-tert-butylamine 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

Physical properties of N-Allyl-N-tert-butylamine

An In-depth Technical Guide to the Physical Properties of N-Allyl-N-tert-butylamine

Abstract

N-Allyl-N-tert-butylamine is a secondary amine featuring two functionally distinct and synthetically valuable moieties: a sterically demanding tert-butyl group and a reactive allyl group. This combination makes it an intriguing building block for applications in organic synthesis and medicinal chemistry, where modulation of steric hindrance, lipophilicity, and reactivity is paramount. This technical guide provides a comprehensive overview of the known physical properties of N-Allyl-N-tert-butylamine. Due to the specialized nature of this compound, publicly available experimental data is limited. Therefore, this document synthesizes the available information and provides expert-driven, field-proven experimental protocols for its full physicochemical characterization. The guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's properties for its effective use in synthesis, process development, and new molecular entity design.

Introduction and Molecular Overview

N-Allyl-N-tert-butylamine (IUPAC Name: 2-methyl-N-prop-2-enylpropan-2-amine) is a liquid, colorless to yellow secondary amine.[1][2] Its molecular structure is characterized by the convergence of two key functional groups on a central nitrogen atom.

-

The N-tert-butyl group: This bulky alkyl group is a cornerstone of medicinal chemistry. Its primary role is to act as a "steric shield," protecting adjacent functional groups from metabolic degradation (e.g., enzymatic hydrolysis) or unwanted side reactions. This can significantly enhance the pharmacokinetic profile of a drug candidate. Furthermore, its lipophilic nature can improve membrane permeability.

-

The N-allyl group: The terminal double bond of the allyl group is a versatile chemical handle. It is amenable to a wide array of chemical transformations, including but not limited to, oxidation, reduction, addition reactions, and transition-metal-catalyzed cross-coupling reactions. This allows for late-stage functionalization, a critical strategy in modern drug discovery for generating molecular diversity and optimizing lead compounds.

The interplay of these two groups makes N-Allyl-N-tert-butylamine a valuable intermediate for creating complex molecular architectures with tailored properties.

Core Physicochemical Properties

The fundamental physical properties of N-Allyl-N-tert-butylamine are summarized below. These values are essential for safe handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 16486-68-3 | [1] |

| Molecular Formula | C₇H₁₅N | [1] |

| Molecular Weight | 113.204 g/mol | [1] |

| Physical Form | Liquid | [1] |

| Color | Colorless to Yellow | [1][2] |

| Boiling Point | 112 °C | [1] |

| Purity (Typical) | ≥98.0% (by GC) | [1] |

| IUPAC Name | 2-methyl-N-prop-2-enylpropan-2-amine | [1] |

| Synonym | N-tert-Butylallylamine | [1] |

Spectroscopic Characterization Profile (Anticipated)

A full spectroscopic workup is essential for confirming the identity and purity of N-Allyl-N-tert-butylamine. Based on its structure, the following spectral features are predicted:

-

¹H NMR (Proton NMR): The spectrum is expected to be relatively clean. Key signals would include:

-

A singlet integrating to 9 protons in the upfield region (approx. 1.0-1.2 ppm) corresponding to the magnetically equivalent methyl protons of the tert-butyl group.

-

A multiplet system in the olefinic region (approx. 5.7-6.0 ppm) for the vinyl (-CH=) proton.

-

Two multiplets in the olefinic region (approx. 5.0-5.2 ppm) for the terminal vinyl (=CH₂) protons.

-

A doublet in the allylic region (approx. 3.0-3.2 ppm) for the two protons of the N-CH₂ group, coupled to the adjacent vinyl proton.

-

A broad singlet for the N-H proton is often not observed or is very broad.

-

-

¹³C NMR (Carbon NMR): Distinct carbon environments would be visible:

-

A signal for the quaternary carbon of the tert-butyl group.

-

A signal for the methyl carbons of the tert-butyl group.

-

Signals for the three distinct carbons of the allyl group (N-CH₂, -CH=, and =CH₂).

-

-

IR (Infrared) Spectroscopy:

-

A medium C=C stretch around 1640 cm⁻¹.

-

C-H stretching frequencies just above and below 3000 cm⁻¹ for the sp² and sp³ hybridized carbons, respectively.

-

A C-N stretch in the 1250-1020 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 113. A prominent fragment would be the loss of a methyl group (M-15) to form a stable cation at m/z = 98. Another key fragment would be the tert-butyl cation at m/z = 57.

-

Experimental Protocols for Physicochemical Characterization

For a compound like N-Allyl-N-tert-butylamine, rigorous experimental determination of its properties is crucial. The following protocols are standard, validated methods for characterizing liquid amines.

Workflow for Characterization

Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is the gold standard for assessing the purity of volatile compounds like N-Allyl-N-tert-butylamine. The gas chromatograph separates components based on their boiling points and interactions with the column's stationary phase, while the mass spectrometer provides mass-to-charge ratio data, confirming the identity of the eluted peaks.

Methodology:

-

Sample Preparation: Prepare a dilute solution of N-Allyl-N-tert-butylamine (~1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Instrument Setup (Typical Conditions):

-

Injector: Split/splitless injector, set to 250 °C.

-

Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 250 °C.

-

Hold: Maintain 250 °C for 5 minutes.

-

-

MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 40-400.

-

-

Injection: Inject 1 µL of the prepared sample.

-

Data Analysis: Integrate the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks. Confirm the identity of the main peak by comparing its mass spectrum to the expected fragmentation pattern.

Protocol: Boiling Point Determination (Microscale)

Causality: Determining the boiling point is a fundamental measure of a liquid's volatility and purity. A sharp, consistent boiling point is indicative of a pure substance. The microscale method is ideal for conserving valuable material.

Methodology:

-

Apparatus: A Thiele tube, a high-temperature thermometer, a small test tube (e.g., 10x75 mm), and a capillary tube (sealed at one end).

-

Procedure:

-

Add 0.5 mL of N-Allyl-N-tert-butylamine to the small test tube.

-

Place the capillary tube into the test tube with the open end down.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Place the assembly in a Thiele tube filled with mineral oil.

-

Heat the side arm of the Thiele tube gently with a microburner.

-

Observe the capillary tube. A steady stream of bubbles will emerge as the air inside expands and the sample's vapor pressure increases.

-

The boiling point is the temperature at which the stream of bubbles just ceases, and the liquid begins to enter the capillary tube upon cooling. This indicates the point where the external pressure equals the vapor pressure of the sample.

-

Protocol: Density and Refractive Index Measurement

Causality: Density and refractive index are key physical constants that are highly sensitive to purity. They are used for identity confirmation and quality control.

Methodology:

-

Temperature Control: Ensure all measurements are performed at a constant, recorded temperature, typically 20 °C or 25 °C, using a circulating water bath.

-

Density Measurement:

-

Use a calibrated pycnometer (a small glass flask of a precise, known volume).

-

Weigh the empty, dry pycnometer.

-

Fill the pycnometer with the sample, ensuring no air bubbles are present, and weigh it again.

-

Calculate the density using the formula: Density = (Mass of sample) / (Volume of pycnometer).

-

-

Refractive Index Measurement:

-

Use a calibrated Abbe refractometer.

-

Apply a few drops of N-Allyl-N-tert-butylamine to the prism surface.

-

Close the prism and allow the temperature to equilibrate.

-

Adjust the instrument until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Read the refractive index directly from the instrument's scale.

-

Reactivity, Handling, and Safety

Reactivity Profile:

-

Basicity: As a secondary amine, it is a weak base and will react exothermically with acids to form ammonium salts.

-

Nucleophilicity: The nitrogen lone pair is nucleophilic, though sterically hindered by the tert-butyl group. It can participate in reactions such as alkylations and acylations.

-

Allyl Group Reactivity: The double bond is susceptible to electrophilic addition (e.g., halogenation, hydrohalogenation) and can be a substrate in various metal-catalyzed reactions.

Safety and Handling: N-Allyl-N-tert-butylamine is classified as a hazardous substance and requires stringent safety protocols.

-

Hazards:

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, and chemical splash goggles with a face shield.

-

-

Handling:

-

Handle only within a certified chemical fume hood to avoid inhalation of vapors.

-

Ensure all equipment is properly grounded to prevent static discharge.[2]

-

Have an emergency eyewash station and safety shower readily accessible.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[2]

-

References

-

PubChem. tert-Butylamine. National Center for Biotechnology Information. [Link]

-

Fisher Scientific. N-Allyl-N-tert-butylamine 98.0+%. TCI America™. [Link]

-

Wikipedia. tert-Butylamine. [Link]

-

Cheméo. Chemical Properties of N-Butyl-tert-butylamine. [Link]

-

ACS Publications. Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals. The Journal of Organic Chemistry. [Link]

Sources

Methodological & Application

Synthesis of N-Allyl-N-tert-butylamine: A Detailed Protocol for Researchers

For: Researchers, scientists, and drug development professionals.

Introduction

N-Allyl-N-tert-butylamine is a secondary amine containing both a sterically demanding tert-butyl group and a reactive allyl moiety. This unique combination makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The tert-butyl group can impart steric hindrance, influencing reaction selectivity and modifying the pharmacokinetic properties of larger molecules. The allyl group provides a versatile handle for further chemical transformations, such as olefin metathesis, hydroformylation, or palladium-catalyzed cross-coupling reactions.

This application note provides a comprehensive, step-by-step protocol for the synthesis of N-Allyl-N-tert-butylamine via the direct N-alkylation of tert-butylamine with allyl bromide. The causality behind experimental choices, from reagent stoichiometry to purification methods, is explained to provide a robust and reproducible procedure.

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic substitution reaction (SN2 mechanism). The lone pair of electrons on the nitrogen atom of tert-butylamine acts as a nucleophile, attacking the electrophilic carbon of allyl bromide and displacing the bromide ion.

A key challenge in the alkylation of primary amines is the potential for over-alkylation to form the tertiary amine and even a quaternary ammonium salt. This is because the secondary amine product is often more nucleophilic than the starting primary amine. To mitigate this, an excess of the primary amine (tert-butylamine) is used. This ensures that the allyl bromide is more likely to react with the abundant starting material rather than the newly formed product. The use of a non-polar, aprotic solvent is recommended to facilitate the SN2 reaction.

dot digraph "Reaction_Mechanism" { rankdir="LR"; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [arrowhead=vee, color="#4285F4"];

// Reactants tert_butylamine [label="tert-Butylamine\n(Nucleophile)"]; allyl_bromide [label="Allyl Bromide\n(Electrophile)"];

// Products product [label="N-Allyl-N-tert-butylamine"]; hydrobromide_salt [label="tert-Butylammonium\nBromide"];

// Reaction Arrow tert_butylamine -> product [label="S N 2 Attack", fontcolor="#34A853"]; allyl_bromide -> product;

// Byproduct formation tert_butylamine -> hydrobromide_salt [label="Proton Transfer", fontcolor="#EA4335"]; product -> hydrobromide_salt [style=invis]; // for layout

// Styling tert_butylamine [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; allyl_bromide [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; product [shape=box, style=rounded, fillcolor="#E6F4EA", fontcolor="#202124"]; hydrobromide_salt [shape=box, style=rounded, fillcolor="#FCE8E6", fontcolor="#202124"]; } caption="Figure 1: S N 2 Reaction Mechanism"

Experimental Protocol

This protocol is designed for the synthesis of N-Allyl-N-tert-butylamine on a laboratory scale. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| tert-Butylamine | ≥99% | e.g., Sigma-Aldrich | Highly flammable, corrosive |

| Allyl bromide | 99%, stabilized | e.g., Acros Organics | Lachyrmator, toxic, flammable |

| Diethyl ether | Anhydrous | Various | Flammable, peroxide-forming |

| Sodium hydroxide (NaOH) | Pellets, ≥97% | Various | Corrosive |

| Magnesium sulfate (MgSO₄) | Anhydrous | Various | Drying agent |

| Saturated NaCl solution | - | Lab-prepared | For workup |

Equipment

-

Round-bottom flask (250 mL) with a reflux condenser

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Heating mantle with temperature control

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

1. Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tert-butylamine (2.5 equivalents) and anhydrous diethyl ether (100 mL).

-

Rationale: Using an excess of tert-butylamine minimizes the formation of the dialkylated product. Diethyl ether serves as a suitable aprotic solvent.

-

-

Cool the flask in an ice bath to 0 °C with stirring.

2. Addition of Allyl Bromide:

-

Add allyl bromide (1.0 equivalent) to a dropping funnel.

-

Add the allyl bromide dropwise to the stirred solution of tert-butylamine over a period of 30 minutes, ensuring the temperature remains below 10 °C.

-

Rationale: Slow, dropwise addition helps to control the exothermic reaction and prevent side reactions.

-

3. Reaction:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture for 12-16 hours at room temperature.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of allyl bromide.

4. Workup:

-

After the reaction is complete, cool the flask in an ice bath and slowly add 50 mL of deionized water to quench the reaction.

-

Transfer the mixture to a 250 mL separatory funnel.

-

Add 1 M aqueous sodium hydroxide solution until the aqueous layer is basic (pH > 12, check with pH paper).

-

Rationale: The base deprotonates the tert-butylammonium bromide salt formed during the reaction, liberating the free amines into the organic layer.

-

-

Separate the organic layer.

-

Wash the organic layer with a saturated aqueous solution of sodium chloride (brine, 2 x 30 mL).

-

Rationale: The brine wash helps to remove any remaining water and inorganic salts from the organic phase.

-

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and wash the filter cake with a small amount of diethyl ether.

5. Purification:

-

Concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

-

The crude product can be purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 112 °C.[1]

Characterization

Expected Spectroscopic Data:

-

¹H NMR (in CDCl₃):

-

A singlet at ~1.1 ppm (9H, integrating for the tert-butyl protons).

-

A doublet at ~3.2 ppm (2H, for the allylic -CH₂- protons).

-

A multiplet at ~5.1-5.3 ppm (2H, for the terminal vinyl protons =CH₂).

-

A multiplet at ~5.8-6.0 ppm (1H, for the internal vinyl proton -CH=).

-

A broad singlet for the N-H proton, which may be difficult to observe.

-

-

¹³C NMR (in CDCl₃):

-

A signal around 29 ppm for the methyl carbons of the tert-butyl group.

-

A signal around 50 ppm for the quaternary carbon of the tert-butyl group.

-

A signal around 50-55 ppm for the allylic -CH₂- carbon.

-

A signal around 115 ppm for the terminal vinyl carbon (=CH₂).

-

A signal around 135 ppm for the internal vinyl carbon (-CH=).

-

-

Infrared (IR) Spectroscopy (neat):

-

N-H stretch (secondary amine) around 3300-3350 cm⁻¹ (weak).

-

C-H stretches (alkane) just below 3000 cm⁻¹.

-

C=C stretch (alkene) around 1640 cm⁻¹.

-

=C-H bend (alkene) around 910 and 990 cm⁻¹.

-

-

Mass Spectrometry (EI):

-

Molecular ion (M⁺) peak at m/z = 113.

-

A prominent fragment at m/z = 98 (loss of a methyl group).

-

A base peak at m/z = 58, corresponding to the stable tert-butylaminium cation fragment.[2]

-

Safety Precautions

-

tert-Butylamine: Highly flammable liquid and vapor. Harmful if swallowed and toxic if inhaled. Causes severe skin burns and eye damage.[1]

-

Allyl bromide: Highly flammable liquid and vapor. Toxic if swallowed or inhaled. Causes severe skin burns and eye damage. It is also a lachrymator (induces tearing).[3]

-

General Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

Handle flammable liquids with care and keep them away from ignition sources.

-

Have appropriate spill containment materials readily available.

-

References

-

Pearson. The mass spectrum of tert-butylamine. [Link]

Sources

- 1. N-Allyl-N-tert-butylamine 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 2. The mass spectrum of tert-butylamine follows shows an intense bas... | Study Prep in Pearson+ [pearson.com]

- 3. CN1515540A - A new synthesis process of tert-butylamine - Google Patents [patents.google.com]

Application Notes and Protocols: N-Allyl-N-tert-butylamine in Allylation Reactions

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the application of N-Allyl-N-tert-butylamine in synthetic organic chemistry, with a specific focus on its role in allylation reactions. While direct, widespread protocols for this specific reagent as a primary allylating agent are not extensively documented in peer-reviewed literature, this guide extrapolates from established principles of allylation chemistry and the known reactivity of related N-allyl compounds and the influence of sterically demanding groups like tert-butyl. We will explore the synthesis of N-Allyl-N-tert-butylamine, its physicochemical properties, and its potential applications in the allylation of carbonyl compounds. Detailed exemplary protocols, mechanistic considerations, and safety guidelines are provided to empower researchers in designing and executing novel synthetic strategies.

Introduction: The Strategic Value of N-Allyl-N-tert-butylamine

Allylation reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon bonds and the introduction of the versatile allyl moiety, a precursor for a wide array of functional group manipulations. The choice of the allylating agent is paramount and can dictate the stereochemical outcome, substrate scope, and overall efficiency of the reaction.

N-Allyl-N-tert-butylamine is a secondary amine characterized by the presence of a nucleophilic nitrogen atom, a reactive allyl group, and a sterically bulky tert-butyl group. This unique combination of features suggests its potential utility in several aspects of allylation chemistry:

-

As a Precursor to Chiral Auxiliaries and Ligands: The tert-butyl group can impart significant steric hindrance, which is a key principle in asymmetric synthesis for directing the approach of reagents and controlling stereoselectivity.

-

In Metal-Catalyzed Allylations: The amine functionality can serve as a directing group or a ligand for a metal catalyst, influencing the regioselectivity and stereoselectivity of the allylation.

-

As a Building Block for Complex Molecules: The entire N-Allyl-N-tert-butylamine framework can be incorporated into larger molecules, where the allyl and tert-butyl groups serve specific functions in subsequent synthetic steps.

This guide will focus on the potential use of N-Allyl-N-tert-butylamine as a foundational reagent in the design of allylation reactions, particularly targeting carbonyl compounds.

Physicochemical Properties and Synthesis

A thorough understanding of the reagent's properties is critical for its effective use and safe handling.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 16486-68-3 | [1] |

| Molecular Formula | C₇H₁₅N | [1] |

| Molecular Weight | 113.20 g/mol | [1] |

| Appearance | Colorless to yellow liquid | [1] |

| Boiling Point | 112 °C | [1] |

| Purity | ≥98.0% | [1] |

Synthesis of N-Allyl-N-tert-butylamine

While commercially available, understanding the synthesis of N-Allyl-N-tert-butylamine provides insight into potential impurities and alternative synthetic routes. A common method for the synthesis of secondary amines is the N-alkylation of a primary amine.

Exemplary Synthesis Protocol:

This protocol is based on the general principle of nucleophilic substitution.

Reaction:

Materials:

-

tert-Butylamine

-

Allyl bromide

-

Anhydrous potassium carbonate (or excess tert-butylamine as a base)

-

Anhydrous solvent (e.g., acetonitrile, THF)

-

Argon or Nitrogen for inert atmosphere

Procedure:

-

To a solution of tert-butylamine (2.2 equivalents) in the chosen anhydrous solvent under an inert atmosphere, add allyl bromide (1.0 equivalent) dropwise at 0 °C. The use of excess tert-butylamine serves as both the nucleophile and the base to neutralize the HBr formed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, filter the reaction mixture to remove the tert-butylammonium bromide salt.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The crude product can be purified by distillation under reduced pressure to yield pure N-Allyl-N-tert-butylamine.

Application in Allylation of Carbonyl Compounds: A Mechanistic Perspective

While direct protocols using N-Allyl-N-tert-butylamine as the primary allylating agent for carbonyls are not prevalent, we can propose a plausible mechanistic pathway based on related transformations. The nitrogen atom can be utilized to form an allyl-metal species in situ, which then acts as the nucleophile.

Proposed Mechanism: In Situ Generation of an Allylating Agent

The allylation of aldehydes and ketones often proceeds through the nucleophilic addition of an organometallic allyl reagent. The role of N-Allyl-N-tert-butylamine would be as a precursor to such a reagent.

Caption: Proposed workflow for allylation using N-Allyl-N-tert-butylamine.

Causality behind Experimental Choices:

-

Strong Base: A strong base like n-butyllithium is required to deprotonate the secondary amine, which has a pKa of around 30-35.

-

Transmetalation: The resulting lithium amide can then undergo transmetalation with a suitable metal halide (e.g., ZnCl₂, InCl₃) to generate a more reactive and potentially more selective allyl-metal reagent. The choice of metal is crucial as it influences the reactivity and stereoselectivity of the allylation.[2]

-

Carbonyl Substrate: This method would be applicable to a range of aldehydes and ketones. The steric bulk of the N-tert-butyl group on the remaining amide fragment might influence the transition state of the addition, potentially leading to diastereoselectivity.

-

Aqueous Workup: A mild acidic workup is necessary to protonate the resulting alkoxide and yield the final homoallylic alcohol product.

Exemplary Protocol: Allylation of an Aldehyde

This protocol is a hypothetical but plausible procedure based on the principles outlined above. Researchers should perform small-scale test reactions to optimize conditions for their specific substrate.

Reaction:

Materials:

-

N-Allyl-N-tert-butylamine

-

n-Butyllithium (in hexanes)

-

Anhydrous zinc chloride (ZnCl₂)

-

Aldehyde (e.g., benzaldehyde)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

-

Argon or Nitrogen for inert atmosphere

Procedure:

-

Preparation of the Lithium Amide:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve N-Allyl-N-tert-butylamine (1.1 eq.) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.0 eq.) dropwise via syringe.

-

Stir the solution at -78 °C for 30 minutes.

-

-

Transmetalation:

-

In a separate flame-dried flask, suspend anhydrous ZnCl₂ (1.2 eq.) in anhydrous THF.

-

Slowly add the freshly prepared lithium amide solution to the ZnCl₂ suspension at -78 °C via cannula.

-

Allow the mixture to warm to 0 °C and stir for 1 hour.

-

-

Allylation:

-

Cool the solution of the in situ generated allyl-zinc reagent back to -78 °C.

-

Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.

-

Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

-

-

Workup and Purification:

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired homoallylic alcohol.

-

Data Summary Table (Hypothetical)

| Entry | Aldehyde | Catalyst/Promoter | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | n-BuLi/ZnCl₂ | THF | -78 | 3 | Optimize |

| 2 | Cyclohexanecarboxaldehyde | n-BuLi/ZnCl₂ | THF | -78 | 4 | Optimize |

| 3 | Isobutyraldehyde | n-BuLi/ZnCl₂ | THF | -78 | 3.5 | Optimize |

*Yields are hypothetical and require experimental optimization.

The Role of the Tert-Butyl Group: A Note on Stereoselectivity

The sterically demanding tert-butyl group is a common feature in chiral auxiliaries and ligands used to induce stereoselectivity. In the context of allylation reactions, N-tert-butylsulfinyl imines are widely used to achieve high diastereoselectivity.[3] The bulky tert-butyl group on the sulfinyl moiety effectively shields one face of the imine, directing the nucleophilic attack of the allylating agent to the less hindered face.

While N-Allyl-N-tert-butylamine itself is not chiral, its use in conjunction with a chiral ligand or catalyst could lead to enantioselective allylations. The tert-butyl group on the nitrogen could play a crucial role in the organization of the transition state, enhancing the transfer of chirality from the catalyst to the product.

Sources

Application Notes and Protocols: N-Allyl-N-tert-butylamine in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Synthesis of Functional Polymers with N-Allyl-N-tert-butylamine

N-Allyl-N-tert-butylamine is a unique secondary amine possessing both a polymerizable allyl group and a sterically hindered tert-butyl substituent. This combination of functionalities makes it an intriguing, albeit challenging, monomer for polymer synthesis. The allyl group offers a pathway for incorporation into polymer chains via various polymerization mechanisms, while the bulky and basic tert-butylamine moiety can impart specific properties to the resulting materials, such as altered solubility, thermal stability, and sites for further chemical modification.

These application notes provide a comprehensive guide for researchers exploring the use of N-Allyl-N-tert-butylamine in polymer chemistry. We will delve into the fundamental principles governing the polymerization of allyl amines, propose detailed protocols for the incorporation of N-Allyl-N-tert-butylamine into polymer structures, and discuss the potential applications of the resulting functional polymers. The protocols outlined herein are founded on established principles of polymer chemistry and are designed to serve as a robust starting point for your experimental investigations.

Understanding the Monomer: N-Allyl-N-tert-butylamine

N-Allyl-N-tert-butylamine is a secondary amine with the chemical structure C7H15N. Its key features relevant to polymer chemistry are:

-

The Allyl Group: The carbon-carbon double bond in the allyl group is susceptible to addition polymerization, particularly free-radical polymerization. However, allyl monomers are known to be less reactive than many vinyl monomers (e.g., styrenes, acrylates) and are prone to degradative chain transfer, which can result in the formation of low molecular weight polymers.[1]

-

The Tert-butyl Group: This bulky alkyl group introduces significant steric hindrance around the nitrogen atom. This steric bulk can influence the reactivity of the allyl group during polymerization and will affect the conformational freedom and packing of the resulting polymer chains. Sterically hindered amines are also known to act as polymer stabilizers.[2]

-

The Secondary Amine: The nitrogen atom with its lone pair of electrons provides a site for protonation, making the monomer's reactivity pH-dependent. It also serves as a nucleophilic center for post-polymerization modification reactions.

Table 1: Physicochemical Properties of N-Allyl-N-tert-butylamine

| Property | Value | Reference |

| CAS Number | 16486-68-3 | [3] |

| Molecular Formula | C7H15N | [3] |

| Molecular Weight | 113.20 g/mol | [3] |

| Appearance | Colorless to Almost colorless clear liquid | [4] |

| Boiling Point | 112 °C | [5] |

Application as a Functional Comonomer in Free-Radical Polymerization

The most direct application of N-Allyl-N-tert-butylamine in polymer chemistry is its use as a comonomer to introduce pendant sterically hindered amine functionalities into a polymer backbone. Due to the challenges associated with the homopolymerization of allyl monomers, copolymerization with a more reactive monomer is a more viable strategy.

Causality Behind Experimental Choices:

-

Acidic Medium: Free-radical polymerization of allylamine is often conducted in an acidic medium.[6] Protonation of the amine group prevents side reactions and can influence the polymerization kinetics.[7]

-

Choice of Comonomer: A comonomer with a higher reactivity, such as N-isopropylacrylamide or acrylic acid, is chosen to ensure the formation of a copolymer of significant molecular weight.

-

Initiator: A water-soluble initiator like 2,2'-Azobis(2-methylpropionamidine)dihydrochloride (V-50) is suitable for polymerization in aqueous media.

-

Degassing: The removal of oxygen is critical as it can inhibit free-radical polymerization.[8]

Experimental Protocol: Copolymerization of N-Allyl-N-tert-butylamine with N-isopropylacrylamide (NIPAM)

Objective: To synthesize a thermally responsive copolymer with pendant N-tert-butylamine groups.

Materials:

-

N-Allyl-N-tert-butylamine

-

N-isopropylacrylamide (NIPAM)

-

2,2'-Azobis(2-methylpropionamidine)dihydrochloride (V-50)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Methanol

-

Dialysis tubing (MWCO suitable for polymer purification)

Procedure:

-

Monomer Solution Preparation:

-

In a round-bottom flask, dissolve the desired molar ratio of NIPAM and N-Allyl-N-tert-butylamine in deionized water. A typical starting ratio could be 95:5 (NIPAM:N-Allyl-N-tert-butylamine).

-

Adjust the pH of the solution to approximately 3 with dilute HCl. This ensures protonation of the amine group.

-

-

Degassing:

-

Seal the flask with a rubber septum and degas the solution by bubbling with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.[8]

-

-

Initiation:

-

While maintaining an inert atmosphere, add the initiator, V-50 (typically 1 mol% relative to the total monomer concentration).

-

Immerse the flask in a preheated oil bath at 60-70 °C.

-

-

Polymerization:

-

Allow the reaction to proceed for 12-24 hours under constant stirring. The solution may become viscous as the polymer forms.

-

-

Termination and Purification:

-

Terminate the polymerization by exposing the solution to air and cooling to room temperature.

-

Neutralize the solution with a dilute NaOH solution.

-

Purify the polymer by dialysis against deionized water for 2-3 days, with frequent water changes, to remove unreacted monomers, initiator fragments, and salts.

-

Isolate the copolymer by lyophilization (freeze-drying).

-

Characterization: The resulting copolymer can be characterized by ¹H NMR to confirm the incorporation of both monomers and to determine the copolymer composition. Gel Permeation Chromatography (GPC) can be used to determine the molecular weight and polydispersity index (PDI).

Workflow Diagram:

Caption: Free-Radical Copolymerization Workflow.

Application in Post-Polymerization Modification

An alternative and often more controlled method to introduce the N-Allyl-N-tert-butylamine functionality is through post-polymerization modification.[9] This involves reacting the amine with a pre-formed polymer that contains reactive pendant groups. This approach avoids the potential complications of direct polymerization of the allyl monomer.

Causality Behind Experimental Choices:

-

Reactive Polymer Precursor: A polymer with highly reactive leaving groups, such as poly(pentafluorophenyl methacrylate) (PPFPMA), is an excellent candidate for modification with amines.[10] The pentafluorophenyl ester groups are highly susceptible to nucleophilic attack by amines.

-

Reaction Conditions: The reaction is typically carried out in an aprotic polar solvent like DMF or DMSO to ensure solubility of the polymer and facilitate the reaction. The use of a slight excess of the amine can drive the reaction to completion.

-

Purification: Dialysis is an effective method to remove the unreacted amine and any by-products.

Experimental Protocol: Modification of Poly(pentafluorophenyl methacrylate) (PPFPMA)

Objective: To synthesize a polymer with pendant N-allyl-N-tert-butylamide groups.

Materials:

-

Poly(pentafluorophenyl methacrylate) (PPFPMA) - synthesized via RAFT or other controlled polymerization methods.

-

N-Allyl-N-tert-butylamine

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Dialysis tubing (MWCO suitable for polymer purification)

Procedure:

-

Polymer Solution:

-

Dissolve a known amount of PPFPMA in anhydrous DMF or DMSO in a round-bottom flask under an inert atmosphere.

-

-

Amine Addition:

-

Add a stoichiometric excess (e.g., 1.5 to 2 equivalents per PFP ester group) of N-Allyl-N-tert-butylamine to the polymer solution.

-

-

Reaction:

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by FTIR by observing the disappearance of the PFP ester carbonyl peak and the appearance of the amide carbonyl peak.

-

-

Purification:

-

Precipitate the modified polymer by adding the reaction mixture dropwise to a large volume of cold diethyl ether with vigorous stirring.

-

Collect the precipitate by filtration or centrifugation.

-

Redissolve the polymer in a minimal amount of a suitable solvent (e.g., THF or chloroform) and re-precipitate to further remove impurities.

-

For more rigorous purification, dissolve the polymer in a suitable solvent and dialyze against that solvent for 2-3 days.

-

-

Drying:

-

Dry the purified polymer under vacuum to a constant weight.

-

Characterization: The success of the modification can be confirmed by ¹H NMR and FTIR spectroscopy. GPC can be used to ensure that no significant chain degradation occurred during the modification process.

Workflow Diagram:

Caption: Post-Polymerization Modification Workflow.

Potential Properties and Applications of N-Allyl-N-tert-butylamine-Containing Polymers

The incorporation of N-Allyl-N-tert-butylamine units into a polymer chain is expected to impart several interesting properties:

-

pH-Responsiveness: The tertiary amine groups can be protonated at low pH, leading to changes in polymer solubility, conformation, and charge. This could be exploited for applications in drug delivery and smart materials.

-

Steric Effects: The bulky tert-butyl groups can increase the glass transition temperature (Tg) of the polymer and may create microporosity, which could be useful in membrane and separation applications.

-

Functional Handles: The pendant allyl groups (in the case of post-polymerization modification where the amine is attached through another functionality) or the amine itself can serve as sites for further chemical reactions, allowing for the creation of more complex polymer architectures or the attachment of bioactive molecules.

-

Biomedical Applications: Polymers with pendant amine groups are of interest for gene delivery (polyplex formation with DNA/RNA) and as antimicrobial agents. The specific properties of polymers containing N-Allyl-N-tert-butylamine would need to be experimentally determined.

Conclusion

While N-Allyl-N-tert-butylamine is not a commonly used monomer, its unique structure presents opportunities for the synthesis of novel functional polymers. The protocols provided here, based on the established chemistry of allyl monomers and post-polymerization modification, offer a solid foundation for researchers to begin exploring the potential of this intriguing molecule. Careful characterization and optimization of reaction conditions will be crucial for successful synthesis and for elucidating the unique properties of the resulting materials.

References

- Ritter, H. (2009). Chemistry of hindered amines: synthesis and properties of di-t-butylamine and related compounds. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-5.

- Khan, F., & Dafader, A. (2021). Significance of Polymers with “Allyl” Functionality in Biomedicine. PubMed Central, 10(1), 1.

- Karadedeli, E., & Önen, A. (2022). Free Radical Polymerization of Allylamine in Different Acidic Media.

-

Fisher Scientific. (n.d.). N-Allyl-N-tert-butylamine 98.0+%, TCI America™. Retrieved from [Link]

- Neiman, M. V. (1974). Sterically Hindered Amines and Nitroxyls as Polymer Stabilizers. Taylor & Francis Online, 16(1), 1-13.

- Google Patents. (2001). Process for polymerization of allylic compounds. (U.S. Patent No. 6,303,723 B1). Washington, DC: U.S.

- Kasperczyk, J., & Libera, M. (2023). Biodegradable Block Poly(ester amine)

- Bartlett, P. D., & Altschul, R. (1945). The Polymerization of Allyl Compounds. VI. The Polymerization of Allyl-1-d2 Acetate and the Mechanism of its Chain Termination. Journal of the American Chemical Society, 67(5), 816-822.

-

Pharmaffiliates. (n.d.). N-Allyl-N-tert-butylamine. Retrieved from [Link]

- Zhang, Y., et al. (2014). Surface modification by allylamine plasma polymerization promotes osteogenic differentiation of human adipose-derived stem cells. PubMed, 6(8), 6490-6499.

- Takagi, K., & Kanamori, K. (2003). Living Coordination Polymerization of N-Allenylamides by π-Allylnickel Catalysts. Macromolecules, 36(15), 5556-5561.

- Google Patents. (1995). Process for making allyl polymers and copolymers. (European Patent No. EP0686646A2).

- Google Patents. (2004). A new synthesis process of tert-butylamine. (Chinese Patent No. CN1515540A).

-

Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. Retrieved from [Link]

- de Figueiredo, R. M., & Christmann, M. (2015). The Synthesis of Sterically Hindered Amides.

- Van den Begin, J., et al. (2015). Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate) brushes. Polymer Chemistry, 6(44), 7689-7698.

- Bharathi, S., et al. (2012). SYNTHESIS AND CHARACTERIZATION OF POLY (N-TERT- BUTYLACRYLAMIDE - CO - 2, 4-DICHLOROPHENYL METHACRYLATE). RASĀYAN Journal of Chemistry, 5(3), 286-292.

-

Gantrade. (n.d.). Polymer Applications of Allyl Alcohol. Retrieved from [Link]

- Van den Begin, J., et al. (2015). Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate) brushes. Polymer Chemistry, 6(44), 7689-7698.

- Abe, H., et al. (2020). Post-polymerization modification enabling library synthesis of highly isotactic polyacrylamides carrying different pendant groups.

-

LabCoatz. (2023, May 25). Making Tert-Butylamine: A Stinky Precursor to an Even Stinkier Isocyanide! [Video]. YouTube. [Link]

- Journal of Organic Chemistry. (2016). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals. Journal of Organic Chemistry, 81(3), 1049-1062.

- Pazhanisamy, P., & Balaji, R. (2012). N-tert-butylacrylamide based Copolymers -I: Synthesis and Characterization of Poly(Ntert-butylacrylamide -co -7-acryloyloxy-4-methyl coumarin).

- Taton, D., et al. (2001). Modification of Poly(allylamine) for Crosslinking by Borax.

- Falivene, L., & Caporaso, L. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science, 15(1), 1-10.

- Volodina, V. I., Tarasov, A. I., & Spasskii, S. S. (1969). Polymerisation of Allyl Compounds. Russian Chemical Reviews, 38(4), 276-290.

- Bartlett, P. D., & Nozaki, K. (1946). The Polymerization of Allyl Compounds. I. Factors Governing the Acyl Peroxide-Induced Polymerization of Allyl Acetate, and the Fate of the Peroxide. Journal of the American Chemical Society, 68(8), 1495-1504.

- Al-kazimi, A. M. R., & Warkentin, J. (1998). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines.

- Crivello, J. V., & Jo, K. D. (1993). Novel tandem isomerization/cationic polymerization of allyl ethers. Journal of Polymer Science Part A: Polymer Chemistry, 31(6), 1473-1482.

- Maisonneuve, L., et al. (2015). Biobased Amines: From Synthesis to Polymers; Present and Future. Chemical Reviews, 115(22), 12407-12439.

- Zubov, V. P., et al. (1979). Reactivity of Allyl Monomers in Radical Polymerization. Journal of Macromolecular Science: Part A - Chemistry, 13(1), 111-131.

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Allylic amine synthesis by amination (allylation) [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. US6303723B1 - Process for polymerization of allylic compounds - Google Patents [patents.google.com]

- 9. Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate) brushes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

Application Note: High-Purity Isolation of N-Allyl-N-tert-butylamine via Fractional Distillation

For: Researchers, scientists, and drug development professionals engaged in synthetic chemistry and materials science.

Abstract

This document provides a comprehensive protocol for the purification of N-Allyl-N-tert-butylamine, a versatile synthetic intermediate, using fractional distillation. The described methodology is designed to yield high-purity material suitable for sensitive downstream applications. This guide elucidates the underlying principles of distillation as applied to secondary amines, details the necessary equipment and reagents, and provides a step-by-step procedure for both atmospheric and vacuum distillation. Emphasis is placed on safety, process optimization, and analytical validation of the final product's purity.

Introduction: The Challenge of Purifying Secondary Amines

N-Allyl-N-tert-butylamine is a secondary amine whose utility in organic synthesis is significant. However, like many amines, its purification can be challenging due to its reactivity and tendency to adsorb to various surfaces.[1] Fractional distillation is a powerful technique for separating liquid mixtures based on differences in boiling points.[2][3][4] For components with close boiling points, fractional distillation, which provides multiple theoretical plates for vapor-liquid equilibration, is superior to simple distillation.[2][3]

The primary challenge in the distillation of amines is their potential for oxidation and thermal degradation. Furthermore, their basic nature can lead to interactions with acidic surfaces, causing peak tailing in chromatographic analyses and potential decomposition during distillation if not handled correctly.[1] This protocol addresses these challenges by providing options for both atmospheric and vacuum distillation, the latter being preferable for heat-sensitive compounds.

Physicochemical Properties of N-Allyl-N-tert-butylamine

A thorough understanding of the physical properties of N-Allyl-N-tert-butylamine is critical for designing an effective distillation protocol.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅N | [5] |

| Molecular Weight | 113.20 g/mol | [5] |

| Boiling Point | 112 °C (at 760 mmHg) | [5] |

| Appearance | Colorless to yellow liquid | [5] |

Safety and Handling Precautions

N-Allyl-N-tert-butylamine is a flammable and corrosive liquid. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

-

Engineering Controls: Use a certified chemical fume hood.

-

Personal Protective Equipment:

-

Safety goggles or a face shield.

-

Chemical-resistant gloves (nitrile or neoprene).

-

Flame-resistant lab coat.

-

-

Fire Safety: Keep away from open flames, sparks, and hot surfaces. Have a Class B fire extinguisher readily available.

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Experimental Workflow Overview

The overall process for the purification of N-Allyl-N-tert-butylamine by distillation involves several key stages, from initial preparation to final purity analysis.

Sources

- 1. gcms.labrulez.com [gcms.labrulez.com]

- 2. youtube.com [youtube.com]

- 3. Fractional distillation - Wikipedia [en.wikipedia.org]

- 4. usalab.com [usalab.com]

- 5. N-Allyl-N-tert-butylamine 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 6. rushim.ru [rushim.ru]

- 7. Azeotrope tables - Wikipedia [en.wikipedia.org]

- 8. is.muni.cz [is.muni.cz]

- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

Troubleshooting & Optimization

Technical Support Center: N-Allyl-N-tert-butylamine Reactions

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with N-Allyl-N-tert-butylamine. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding side product formation during the synthesis and subsequent reactions of this versatile amine. The guidance herein is structured to explain the causality behind experimental outcomes and to provide robust, field-proven protocols to enhance reaction efficiency and product purity.

Section 1: Synthesis & Purification of N-Allyl-N-tert-butylamine

The most common route to N-Allyl-N-tert-butylamine is the N-alkylation of tert-butylamine with an allyl halide (e.g., allyl bromide or chloride). While seemingly straightforward, this reaction is often plagued by specific side products that can complicate purification and impact the yield of the desired secondary amine.

FAQ 1: I'm seeing a significant amount of a higher molecular weight impurity in my crude product. What is it and how can I prevent it?

Answer: This is a classic case of overalkylation, a common issue in the direct alkylation of amines.[1][2]

-

Identity of the Side Product: The high molecular weight impurity is most likely the trialkylated product, N,N-diallyl-tert-butylammonium halide, formed when the desired N-Allyl-N-tert-butylamine product reacts with another equivalent of the allyl halide.

-

Causality (Why It Happens): The root cause is that the product, a secondary amine, is often more nucleophilic and less sterically hindered than the starting primary amine, making it a better substrate for a second alkylation.[1] This leads to a "runaway" reaction where the desired product is consumed as it is formed.

-

Prevention & Troubleshooting:

-

Stoichiometry Control: Use a significant excess of the starting amine (tert-butylamine) relative to the allyl halide. This increases the probability that the allyl halide will react with the intended starting material rather than the product. A 3 to 5-fold excess of the amine is a good starting point.

-

Slow Addition: Add the allyl halide slowly, preferably via a syringe pump, to the reaction mixture. This maintains a low instantaneous concentration of the alkylating agent, further favoring mono-alkylation.[3]

-

Temperature Management: Keep the reaction temperature low. Exothermic reactions can accelerate the rate of the second alkylation. Running the reaction at 0 °C or even lower initially can provide better control.

-

Choice of Base: A non-nucleophilic, sterically hindered base can be used to scavenge the HX formed during the reaction without competing in the alkylation. However, in many protocols, the excess amine itself serves as the base.

-

Troubleshooting Workflow: Minimizing Overalkylation

Caption: Workflow for diagnosing and mitigating overalkylation side products.

FAQ 2: My final product seems to contain an isomer that I can't easily separate. What could it be?

Answer: It is possible you are observing the formation of the isomeric (E/Z)-N-(prop-1-en-1-yl)-N-tert-butylamine.

-

Identity of the Side Product: The allyl group (prop-2-en-1-yl) can isomerize to the more thermodynamically stable conjugated prop-1-en-1-yl group under certain conditions. This is particularly prevalent in the presence of transition metal catalysts or strong bases.

-

Causality (Why It Happens): Transition metal impurities (e.g., from previous reactions or certain reagents) can catalyze the migration of the double bond. Rhodium, ruthenium, and palladium are particularly effective at promoting this isomerization.[4][5] Strong bases can also facilitate this by deprotonation-reprotonation mechanisms.

-

Prevention & Troubleshooting:

-

Use High-Purity Reagents: Ensure your starting materials and solvents are free from transition metal contamination.

-

Avoid Strong Bases where Possible: If a base is necessary, consider milder options like K₂CO₃ or NaHCO₃ over stronger bases like hydroxides or alkoxides, unless required by the specific reaction protocol.

-

Chelation: In some advanced applications, the addition of a chelating agent can sequester trace metal impurities, preventing them from catalyzing the isomerization.

-

Purification: If the isomer has already formed, careful column chromatography on silica gel is the most common method for separation. The polarity difference between the two isomers is often sufficient for resolution.

-

FAQ 3: How do I effectively purify my crude N-Allyl-N-tert-butylamine?

Answer: A multi-step purification protocol is often necessary to achieve high purity.

-

Initial Workup:

-

Acid-Base Extraction: This is a highly effective technique for separating amines from neutral or acidic impurities.

-

Dilute the reaction mixture with a water-immiscible solvent (e.g., diethyl ether, MTBE).

-

Extract with an aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, leaving unreacted allyl halide and other non-basic impurities in the organic layer.

-

Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

-

Basify the aqueous layer with a strong base (e.g., NaOH, KOH) to a pH > 12 to deprotonate the ammonium salt.

-

Extract the free amine back into an organic solvent.

-

-

Drying and Concentration: Dry the final organic extracts over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

-

-

Final Purification:

-

Distillation: N-Allyl-N-tert-butylamine is a liquid with a boiling point that allows for vacuum distillation. This is very effective at removing non-volatile impurities and any remaining starting materials.

-

Column Chromatography: For removing closely related impurities like isomers or small amounts of overalkylation product, column chromatography on silica gel or basic alumina is the preferred method.[6] A gradient elution with a hexane/ethyl acetate system is a common choice.

-

Table 1: Physical Properties for Purification

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |

| tert-Butylamine | 73.14 | 44-46 | Highly volatile. Can be removed during solvent evaporation.[7] |

| Allyl Bromide | 120.98 | 70-71 | Can be removed by extraction and distillation. |

| N-Allyl-N-tert-butylamine | 113.20 | 119-121 | The target compound. |

| N,N-Diallyl-tert-butylamine | 153.27 | ~160-165 (est.) | Higher boiling point; separable by distillation. |

Section 2: Side Products in Downstream Reactions

N-Allyl-N-tert-butylamine is a useful intermediate. The reactivity of both the nitrogen atom and the allyl double bond can be exploited, but each site presents opportunities for side reactions.

FAQ 4: I'm performing an epoxidation on the allyl group, but my yields are low and I see multiple byproducts. What's going on?

Answer: Epoxidation of allylic amines can be complicated by side reactions at both the double bond and the nitrogen atom.

-

Potential Side Products:

-

N-Oxide Formation: The nitrogen atom of the amine can be oxidized by common epoxidizing agents (like m-CPBA or H₂O₂), forming the corresponding N-oxide.

-

Ring-Opening Products: The newly formed epoxide is susceptible to nucleophilic attack. The amine nitrogen of another molecule of starting material can act as a nucleophile, leading to dimers or oligomers. If the reaction is run in a protic solvent (like water or alcohol), you can also get diol or ether-alcohol products, respectively.[8]

-

-

Causality (Why It Happens):

-

The lone pair on the nitrogen is nucleophilic and susceptible to oxidation.

-

Epoxides are strained three-membered rings and are readily opened by nucleophiles, especially under acidic or basic conditions. The reaction medium itself can promote this.

-

-

Prevention & Troubleshooting:

-

Protect the Nitrogen: The most robust solution is to temporarily protect the nitrogen atom before epoxidation. Common protecting groups include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), which transform the amine into a less nucleophilic and non-oxidizable carbamate. The protecting group can be removed after the epoxidation is complete.

-

Choice of Reagent and Conditions: If protection is not desired, carefully select the epoxidation conditions. Using a buffered system can help control the pH and minimize acid-catalyzed ring-opening. Reagents like dimethyldioxirane (DMDO) can sometimes be more selective for the olefin over the amine.

-

Aprotic Solvent: Use a dry, aprotic solvent (e.g., dichloromethane, acetone) to prevent the formation of solvent-addition products.

-

Experimental Protocol: Boc-Protection of N-Allyl-N-tert-butylamine

-

Dissolve N-Allyl-N-tert-butylamine (1.0 eq) in dichloromethane (DCM).

-

Add triethylamine (1.2 eq) followed by slow, dropwise addition of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) dissolved in DCM at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the Boc-protected amine, which can be used directly in the epoxidation step without further purification.

FAQ 5: I am attempting a hydroformylation reaction and observing significant amounts of hydrogenation and isomerization of my starting material. How can I improve the selectivity for the desired aldehyde?

Answer: Hydroformylation is a complex, catalyst-driven process where selectivity between the desired aldehyde, the hydrogenated alkane, and isomerized olefins is a major challenge.[5]

-

Potential Side Products:

-

N-Propyl-N-tert-butylamine: This is the product of complete hydrogenation of the allyl double bond.

-

(E/Z)-N-(prop-1-en-1-yl)-N-tert-butylamine: Isomerization of the starting material, which may or may not be reactive under the hydroformylation conditions.

-

Branched Aldehyde: In addition to the desired linear aldehyde (n-isomer), the branched aldehyde (iso-isomer) is also a possible product.[9][10]

-

-

Causality (Why It Happens): The catalytic cycle for hydroformylation involves metal-hydride species that can also participate in hydrogenation and isomerization pathways.[10] The outcome is highly dependent on catalyst structure, ligand choice, temperature, and the partial pressures of CO and H₂. High H₂ pressure and high temperatures generally favor hydrogenation.[5]

-

Prevention & Troubleshooting:

-

Ligand Selection: This is the most critical parameter. Bulky phosphine or phosphite ligands are essential for controlling selectivity. For example, bidentate phosphine ligands with a large natural bite angle (like Xantphos) often favor the formation of the linear aldehyde and can suppress side reactions.

-

CO/H₂ Ratio: Increasing the partial pressure of carbon monoxide (CO) relative to hydrogen (H₂) generally favors the hydroformylation pathway over hydrogenation. The CO ligands on the metal center help to stabilize the active catalyst and promote CO insertion.

-

Temperature Control: Perform the reaction at the lowest temperature that provides a reasonable rate. Lower temperatures disfavor the competing hydrogenation and isomerization reactions.[5]

-

Catalyst System: Rhodium-based catalysts are generally more selective than cobalt-based systems for producing aldehydes under milder conditions.[10]

-

Table 2: General Guide for Improving Hydroformylation Selectivity

| To Increase Aldehyde Yield... | Parameter to Adjust | Rationale |

| Decrease Hydrogenation | Lower Temperature, Increase CO:H₂ ratio | Reduces the rate of the competing hydrogenation pathway. |

| Decrease Isomerization | Choose appropriate bulky ligands | Steric hindrance can disfavor the formation of the isomerization transition state. |

| Increase Linear Aldehyde (n-isomer) | Use bulky, bidentate phosphine ligands | Steric effects direct the addition to the terminal carbon of the olefin. |

Reaction Pathway Visualization: Key Reactions of the Allyl Group

Caption: Competing reaction pathways for the allyl group in N-Allyl-N-tert-butylamine.

References

-

Organic Chemistry Portal. Synthesis of allylic amines. Organic-Chemistry.org. [Link]

-

PubChem. Allylamine. National Center for Biotechnology Information. [Link]

-

Petranyi, G., Ryder, N. S., & Stütz, A. (1984). Pharmacology of the allylamines. PubMed. [Link]

-

Gupta, A. K., Revus, J., & Ruzicka, T. (2025). Mechanisms of resistance against allylamine and azole antifungals in Trichophyton: A renewed call for innovative molecular diagnostics in susceptibility testing. National Institutes of Health. [Link]

-

Ghannoum, M., & Isham, N. (2022). Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens. PubMed Central. [Link]

-

Veeprho. Allylamine Impurities and Related Compound. Veeprho. [Link]

-

Whitmore, F. C., & Thorpe, J. F. tert-BUTYLAMINE. Organic Syntheses. [Link]

- CN1515540A.A new synthesis process of tert-butylamine.

-

Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

-

Prajapati, R. S., et al. (2024). Hydroformylation, hydroaminomethylation and related tandem reactions of bio-derived renewable olefins: a step closer to sustainability. Royal Society of Chemistry. [Link]

-

Gupta, A. K., et al. (2025). Mechanisms of resistance against allylamine and azole antifungals in Trichophyton. ResearchGate. [Link]

-

A. F. Abdel-Magid, et al. (2009). Preparation of N-acetyl, Tert-Butyl Amide Derivatives of the 20 Natural Amino Acids. [Link]

-

Li, C., et al. (2026). Epoxidation of allyl alcohol to glycidol over TPAOH-treated titanium silicalite-1 extrudates. ResearchGate. [Link]

-

Kim, D., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]

-

Kumar, R., & Chikkali, S. H. (2023). Hydroformylation of olefins by metals other than rhodium. ResearchGate. [Link]

-

IJDDR. Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research. [Link]

-

Sepehrianazar, A. (2022). Synthesis and Characterization of (allylamine hydrochloride-vinyl sulfonic acid) Copolymer and Determination of Monomer Reactivity Ratios. ResearchGate. [Link]

-

Smith, C. R., et al. (2026). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals. The Journal of Organic Chemistry. [Link]

-

Mackie, R. K., & Miller, J. (1971). Chemistry of hindered amines: synthesis and properties of di-t-butylamine and related compounds. Journal of the Chemical Society, Perkin Transactions 1. [Link]

- EP0320269B1.Process for preparation of allyl type amine.

-

RosDok. Influence of the Ligand Structure on the Hydroformylation of Olefins. University of Rostock. [Link]

-

Taylor & Francis. Allylamine – Knowledge and References. [Link]

-

Gupta, A. K., et al. (2025). Mechanisms of resistance against allylamine and azole antifungals in Trichophyton. PubMed. [Link]

-

Norris, J. (2021). Amine Synthesis - Limits of Alkylation. YouTube. [Link]

-

PubChem. Tert-Butylamine. National Center for Biotechnology Information. [Link]

-

StudySmarter. Allylamine: Density & Medication. [Link]

-

ResearchGate. How to purify p-amino tert butyl benzamide?[Link]

-

Subramaniam, B. (2014). HYDROFORMYLATION OF C3 AND C8 OLEFINS IN HYDROCARBON GAS-EXPANDED SOLVENTS. KU ScholarWorks. [Link]

-

Bennett, A. C. (2025). Mechanisms of action in antifungal drugs. EBSCO. [Link]

- WO2005040078A1.Purification of tertiary butyl alcohol.

-

Mestl, G. (2010). Current State of the Art of the Solid Rh-Based Catalyzed Hydroformylation of Short-Chain Olefins. MDPI. [Link]

-

Mamedov, V. A. (2025). Synthesis of Substituted N-Alkylamines in Aqueous Media. ResearchGate. [Link]

-

Smith, C. R., et al. (2025). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acet. American Chemical Society. [Link]

-

Alcaide, B. (2025). Monoalkylation of primary amines and N-sulfinylamides. ResearchGate. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Tert-Butylamine | C4H11N | CID 6385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hydroformylation, hydroaminomethylation and related tandem reactions of bio-derived renewable olefins: a step closer to sustainability - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00662C [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

Improving the selectivity of reactions involving N-Allyl-N-tert-butylamine

An essential guide for chemists and researchers, this Technical Support Center provides in-depth troubleshooting and frequently asked questions for reactions involving N-Allyl-N-tert-butylamine. Authored from the perspective of a Senior Application Scientist, this document focuses on overcoming common selectivity challenges to enhance reaction outcomes, ensuring both efficiency and precision in your synthetic endeavors.

Introduction: The Duality of N-Allyl-N-tert-butylamine

N-Allyl-N-tert-butylamine is a versatile secondary amine featuring two distinct functional moieties: a sterically demanding tert-butyl group and a reactive allyl group. This unique structure presents both opportunities and challenges in synthesis. The bulky tert-butyl group provides significant steric hindrance around the nitrogen atom, which can be strategically exploited to direct the stereochemical outcome of reactions.[1] However, this same steric bulk also modulates the nitrogen's nucleophilicity and basicity, influencing reaction kinetics.[1] The allyl group, with its reactive π-system, is amenable to a wide range of transformations, including hydrogenations, oxidations, and transition-metal-catalyzed functionalizations.

The primary challenge in harnessing this reagent lies in controlling selectivity. Researchers frequently encounter issues with:

-

Regioselectivity: Differentiating between two or more possible positions of bond formation, such as in hydroformylation reactions.

-

Chemoselectivity: Differentiating between reactive sites, for instance, achieving allylic C-H amination in preference to double-bond aziridination.[2]

-

Stereoselectivity: Controlling the formation of a specific stereoisomer.

This guide provides practical, cause-and-effect-driven solutions to these common problems.

Frequently Asked Questions (FAQs): Foundational Concepts

This section addresses fundamental questions about the properties and general reactivity of N-Allyl-N-tert-butylamine.

Q1: How does the tert-butyl group influence the reactivity of the amine?

A1: The tert-butyl group has two primary effects:

-

Steric Hindrance: The three bulky methyl groups physically obstruct the nitrogen atom's lone pair, making it a poorer nucleophile compared to less hindered primary or secondary amines.[1] This can be advantageous for preventing unwanted side reactions, such as overalkylation.

-